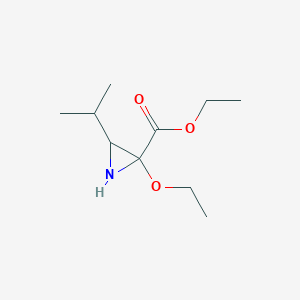

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

Beschreibung

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a strained three-membered heterocyclic compound containing a nitrogen atom in its aziridine ring. The molecule features an ethoxy group, an isopropyl substituent, and an ester functional group (ethyl carboxylate) attached to the aziridine core. Its strained ring system confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in ring-opening reactions and as a precursor for bioactive molecules. Structural characterization of such compounds often relies on X-ray crystallography, where programs like SHELX are widely used for refinement and analysis .

Eigenschaften

Molekularformel |

C10H19NO3 |

|---|---|

Molekulargewicht |

201.26 g/mol |

IUPAC-Name |

ethyl 2-ethoxy-3-propan-2-ylaziridine-2-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-5-13-9(12)10(14-6-2)8(11-10)7(3)4/h7-8,11H,5-6H2,1-4H3 |

InChI-Schlüssel |

XRUVURHTWCAOAH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1(C(N1)C(C)C)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-Ethoxy-3-Isopropylaziridin-2-carboxylat beinhaltet typischerweise die Reaktion von Aziridin mit Ethylchlorformiat in Gegenwart einer Base wie N-Methylmorpholin. Diese Reaktion bildet ein gemischtes Anhydrid-Zwischenprodukt, das dann mit dem Aziridin kondensiert, um die gewünschte Verbindung zu erzeugen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-Ethoxy-3-Isopropylaziridin-2-carboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Nucleophile Ringöffnungsreaktionen: Aufgrund der hohen Ringspannung des Aziridinrings unterliegt er leicht nucleophilen Ringöffnungsreaktionen mit verschiedenen Nucleophilen wie Aminen, Alkoholen und Thiolen.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Ethoxy- oder Isopropylgruppen unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Nucleophile: Amine, Alkohole und Thiole sind häufige Nucleophile, die in Ringöffnungsreaktionen verwendet werden.

Basen: Basen wie N-Methylmorpholin werden verwendet, um die Bildung von Zwischenprodukten im Syntheseprozess zu erleichtern.

Lösungsmittel: Häufige Lösungsmittel sind Dichlormethan und Methanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom verwendeten Nucleophil ab. Zum Beispiel würde die Reaktion mit einem Amin ein amin-substituiertes Produkt ergeben, während die Reaktion mit einem Thiol ein thiol-substituiertes Produkt ergeben würde .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-Ethoxy-3-Isopropylaziridin-2-carboxylat beinhaltet seine hohe Reaktivität aufgrund der Ringspannung des Aziridinrings. Diese Reaktivität ermöglicht es, mit verschiedenen biologischen Molekülen, insbesondere Thiolgruppen in Proteinen, zu interagieren. Die Verbindung kann Thiolgruppen alkylieren, was zur Hemmung von Enzymen wie Protein-Disulfid-Isomerasen führt.

Wirkmechanismus

The mechanism of action of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate involves its high reactivity due to the strain energy of the aziridine ring. This reactivity allows it to interact with various biological molecules, particularly thiol groups in proteins. The compound can alkylate thiol groups, leading to the inhibition of enzymes such as protein disulfide isomerases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a hypothetical analysis structured as requested, highlighting key differences and similarities with related aziridine derivatives:

Table 1: Comparison of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate with Analogous Aziridines

| Property | Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate | Ethyl 2-methylaziridine-1-carboxylate | Methyl 2-phenylaziridine-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | Hypothetical: ~215.3 | ~143.2 | ~191.2 |

| Substituents | Ethoxy, isopropyl, ethyl carboxylate | Methyl, ethyl carboxylate | Phenyl, methyl carboxylate |

| Ring Strain | High (due to bulky substituents) | Moderate | Moderate |

| Reactivity | Enhanced nucleophilic ring-opening | Standard ring-opening | Stabilized by aromatic conjugation |

| Applications | Potential chiral synthon | Intermediate in drug synthesis | Photoactive compound |

Key Findings:

Substituent Effects : Bulky groups (e.g., isopropyl) increase steric hindrance, altering reactivity compared to simpler analogs. Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate may exhibit slower ring-opening kinetics than less-substituted aziridines.

Electronic Influence : The ethoxy group could donate electron density to the ring, modulating its electrophilicity. In contrast, phenyl-substituted aziridines (e.g., methyl 2-phenylaziridine-2-carboxylate) benefit from resonance stabilization, reducing ring strain.

Synthetic Utility : Carboxylate esters enhance solubility and facilitate functionalization, making this compound versatile in multi-step syntheses.

Biologische Aktivität

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a compound of significant interest due to its potential biological activities, especially in the context of cancer treatment and other therapeutic applications. This article summarizes the current understanding of its biological activity, highlighting relevant research findings and data.

Chemical Structure and Properties

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate features a unique aziridine ring structure, which is known for its reactivity and versatility in organic synthesis. The presence of ethoxy and isopropyl groups contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

- Anticancer Properties : Recent studies have demonstrated that aziridine derivatives, including ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate, exhibit promising anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a related study showed that aziridine compounds significantly increased the late apoptosis rate in lung (A549) and renal (TK-10) cancer cell lines, suggesting their potential as anticancer agents .

-

Mechanism of Action : The proposed mechanisms by which ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate exerts its effects may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : These compounds may induce cell cycle arrest at various phases, preventing cancer cell division.

- Induction of Autophagy : Some studies suggest that aziridines can stimulate autophagy, a process that can lead to cell death in cancerous cells .

Case Studies

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various aziridine derivatives against human cancer cell lines. The following table summarizes the IC50 values for some related compounds:

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| 2e | 1.0 ± 0.1 | TK-10 |

| 2h | 2.3 ± 0.1 | A549 |

| Doxorubicin | 1.4 ± 0.4 | A549 |

These results indicate that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential for further development as therapeutic agents .

- Structure-Activity Relationship (SAR) : The biological activity of aziridines appears to be influenced by substituent groups on the aromatic rings. For example:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.